molecular formula C9H5Br2N3O B3057268 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one CAS No. 78389-21-6

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one

Cat. No. B3057268
CAS RN: 78389-21-6
M. Wt: 330.96 g/mol
InChI Key: HQLNPINWRCADPT-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyridazinone family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis Applications

  • Microwave-Assisted Synthesis : 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one derivatives can be synthesized using microwave-assisted methods. This technique accelerates cycloaddition reactions, offering an alternative route for the synthesis of substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006).

Catalysis and Coordination Chemistry

  • Water Oxidation Catalysis : Derivatives of this compound have been used to create Ru complexes for water oxidation. These complexes demonstrate significant potential in catalysis, particularly in oxygen evolution reactions (Zong & Thummel, 2005).

Materials Chemistry

  • Optoelectronic Application : Pyridazine derivatives, including those based on this compound, have shown potential in optoelectronic applications, such as in the fabrication of organic light-emitting diodes (OLEDs) (Liu et al., 2017).

Medicinal Chemistry

  • Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. They have shown promising results in inhibiting the growth of various cancer cell lines (Kamble et al., 2015).

  • Antimicrobial Activity : this compound derivatives have also been explored for their antimicrobial properties. These compounds have been tested against a range of microorganisms, showing varying degrees of activity (Abdelhamid et al., 2010).

properties

IUPAC Name

4,5-dibromo-2-pyridin-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLNPINWRCADPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586272
Record name 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78389-21-6
Record name 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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